6-FLuoronaphthalene-2-carboxamide 6-FLuoronaphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688091
InChI: InChI=1S/C11H8FNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
SMILES:
Molecular Formula: C11H8FNO
Molecular Weight: 189.19 g/mol

6-FLuoronaphthalene-2-carboxamide

CAS No.:

Cat. No.: VC13688091

Molecular Formula: C11H8FNO

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

6-FLuoronaphthalene-2-carboxamide -

Specification

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
IUPAC Name 6-fluoronaphthalene-2-carboxamide
Standard InChI InChI=1S/C11H8FNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
Standard InChI Key YXNVATIHLHJHOI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)F)C=C1C(=O)N

Introduction

Chemical Structure and Synthetic Methodologies

Molecular Architecture

The molecular structure of 6-fluoronaphthalene-2-carboxamide comprises a fused bicyclic aromatic system with a fluorine atom at the 6-position and a carboxamide (-CONH2_2) group at the 2-position. The fluorine atom introduces electronegativity and steric effects, altering the compound’s electronic distribution and reactivity compared to non-fluorinated analogs. Quantum mechanical calculations suggest that the fluorine substituent enhances the compound’s binding affinity to hydrophobic pockets in biological targets due to its small atomic radius and high electronegativity.

Synthesis Pathways

Several synthetic routes have been developed for 6-fluoronaphthalene-2-carboxamide, emphasizing scalability and mild reaction conditions:

  • Bromination-Substitution Approach:
    Naphthalene-2-carboxamide undergoes bromination at the 6-position using NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Subsequent halogen exchange with fluorine via nucleophilic aromatic substitution (NAS) yields the target compound. This method achieves moderate yields (60–70%) and is favored for its operational simplicity.

  • Direct Fluorination:
    Directed ortho-metallation (DoM) strategies enable regioselective fluorination. Lithiation of naphthalene-2-carboxamide at the 6-position, followed by reaction with NN-fluorobenzenesulfonimide (NFSI), provides direct access to the fluorinated product.

Physicochemical and Reactivity Profiles

Stability and Solubility

6-Fluoronaphthalene-2-carboxamide exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water. The fluorine atom enhances thermal stability, with a decomposition temperature exceeding 250°C.

Chemical Reactivity

The compound participates in key reactions:

  • Amide Hydrolysis: Under acidic or basic conditions, the carboxamide group hydrolyzes to form 6-fluoronaphthalene-2-carboxylic acid.

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine atom deactivates the aromatic ring, directing incoming electrophiles to the 1- and 3-positions.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Fluorinated carboxamides are known to inhibit enzymes critical in disease pathways. For instance, hydrazine carbothioamides with meta-fluorine substitutions demonstrate potent inhibition of bovine carbonic anhydrase II (bb-CA II) and 15-lipoxygenase (15-LOX), with IC50_{50} values as low as 0.13 µM . While 6-fluoronaphthalene-2-carboxamide’s direct enzyme targets remain under investigation, its structural analogs suggest potential roles in modulating inflammatory and oncogenic pathways .

Comparative Analysis with Structural Analogs

The table below compares 6-fluoronaphthalene-2-carboxamide with related fluorinated compounds:

CompoundStructure DescriptionBiological Activity
5-Fluoroindole-3-carboxamideIndole ring with fluorine at position 5Neuroprotective effects
6-Fluoro-3-hydroxypyrazine-2-carboxamideHeterocyclic pyrazine derivativeRNA polymerase inhibition
1-Fluoronaphthalene-2-carboxylic acidCarboxylic acid instead of amideAnti-inflammatory properties

These analogs highlight how functional group modifications influence bioactivity. For example, replacing the amide with a carboxylic acid reduces membrane permeability but enhances anti-inflammatory effects.

Applications in Pharmaceutical Development

Drug Design

The compound’s fluorine and amide groups make it a versatile scaffold for designing kinase inhibitors and protease modulators. Molecular docking studies suggest strong interactions with the ATP-binding pockets of protein kinases.

Diagnostic Agents

Radiolabeled derivatives (e.g., 18^{18}F analogs) are being explored as positron emission tomography (PET) tracers for tumor imaging, leveraging fluorine’s favorable nuclear properties.

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